Product packaging for Demecolcine Hydrobromide Salt(Cat. No.:CAS No. 1246817-95-7)

Demecolcine Hydrobromide Salt

Cat. No.: B571935
CAS No.: 1246817-95-7
M. Wt: 452.345
InChI Key: YEUWJSBRIISJLR-RSAXXLAASA-N
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Description

Historical Context and Isolation from Natural Sources

Demecolcine (B1670233), also known as colcemid, is a naturally occurring alkaloid isolated from the autumn crocus (Colchicum autumnale) and other plants of the Colchicum genus. nih.govresearchgate.net The parent compound, colchicine (B1669291), was first isolated in 1820. hebmu.edu.cnextrasynthese.com Demecolcine itself was later identified and characterized, notable for being less toxic than its predecessor, colchicine. nih.govwikipedia.org The isolation process typically involves extraction from the corms and seeds of the plant, where the concentration of these alkaloids is highest. researchgate.net The hydrobromide salt form of demecolcine enhances its stability and solubility for research applications. researchgate.netrsc.org

Structural Analogy to Colchicine and Distinctive Features for Research

Demecolcine is a close structural analog of colchicine. nih.govwikipedia.org The key difference lies in the substitution at the amino group of the B-ring; demecolcine has a methyl group, whereas colchicine has an acetyl group. nih.govwikipedia.org This seemingly minor structural modification results in significant differences in their biological activity and toxicity, with demecolcine being less toxic. nih.govwikipedia.org

Both compounds possess a distinctive tropolone (B20159) ring, which is crucial for their biological function. hebmu.edu.cnnih.gov They bind to the same site on tubulin, the protein subunit of microtubules. ncats.io However, a key distinction for research is that demecolcine binds to tubulin approximately 10 times faster and also dissociates more rapidly than colchicine. ncats.io This reversible binding allows for more controlled experimental conditions, particularly in cell synchronization studies. thermofisher.comscientificlabs.co.uk

Structural and Functional Comparison of Demecolcine and Colchicine
FeatureDemecolcineColchicine
SourceColchicum autumnale and other Colchicum species nih.govresearchgate.netColchicum autumnale hebmu.edu.cn
Key Structural DifferenceN-methyl group nih.govN-acetyl group nih.gov
ToxicityLess toxic wikipedia.orgMore toxic nih.gov
Binding to TubulinBinds and dissociates faster ncats.ioBinds and dissociates slower ncats.io

Overview of Research Utility in Cellular and Molecular Biology

Demecolcine's primary utility in cellular and molecular biology stems from its ability to disrupt microtubule dynamics. wikipedia.orgmedchemexpress.com Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell structure. By interfering with microtubule polymerization, demecolcine serves as a potent tool for a variety of research applications.

Key Research Applications:

Cell Synchronization: Demecolcine is widely used to arrest cells in the metaphase stage of mitosis. wikipedia.orgscientificlabs.co.uk This synchronization of a cell population is invaluable for studying the cell cycle, protein expression, and other cellular events that are phase-specific. thermofisher.comscientificlabs.co.uk

Karyotyping: By arresting cells in metaphase, when chromosomes are most condensed and visible, demecolcine facilitates the harvesting of cells for chromosome analysis (karyotyping). wikipedia.orgthermofisher.com This is a fundamental technique in cytogenetics for identifying chromosomal abnormalities.

Animal Cloning: In the field of reproductive technology, demecolcine is employed to induce the enucleation of oocytes. wikipedia.orgoup.com This process, where the oocyte's nucleus is ejected, creates a recipient cytoplast for somatic cell nuclear transfer. oup.comoup.comnih.gov

Research Findings on Demecolcine's Cellular Effects
Research AreaKey FindingReference
Tubulin PolymerizationInhibits tubulin polymerization with an IC50 of 2.4 μM. medchemexpress.comcaymanchem.com
Cell Cycle ArrestArrests cells in metaphase by inhibiting mitotic spindle formation. wikipedia.orgscientificlabs.co.uk
Microtubule DetachmentAt higher concentrations, promotes microtubule detachment from the organizing center. wikipedia.org
Oocyte EnucleationInduces membrane protrusion and enucleation in bovine oocytes. nih.govkarger.com
MAPK PathwayMay contribute to the activation of the Mos/MAPK pathway, affecting spindle structure. karger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26BrNO5 B571935 Demecolcine Hydrobromide Salt CAS No. 1246817-95-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUWJSBRIISJLR-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747414
Record name (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-95-7
Record name (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Demecolcine Mediated Cellular Perturbation

Interaction with Tubulin Subunits

Demecolcine's primary molecular target is tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. scbt.comnih.gov Its interaction with tubulin is fundamental to its cellular effects.

Binding Site Characterization and Affinity to Tubulin Dimers

Demecolcine (B1670233) binds to tubulin at the colchicine-binding site, a high-affinity site on the β-tubulin subunit. nih.govbiorxiv.org This binding is a rapid and reversible process. nih.gov Studies have indicated the presence of two binding sites on the tubulin dimer for demecolcine with differing affinities. nih.gov The high-affinity site is sensitive to temperature and is the same site where colchicine (B1669291) binds, making them mutually competitive inhibitors. nih.gov A second, lower-affinity site also binds demecolcine but is not recognized by colchicine. nih.gov

The affinity of demecolcine for tubulin has been quantified in various studies. One study reported a dissociation constant (K D) of 17 ± 1.3 μM for the binding of demecolcine to free tubulin. biorxiv.org Another study using Scatchard analysis determined a high-affinity association constant (Ka) of 0.7 X 10(5) M-1 at 37°C and a low-affinity constant (Kb) of 1.2 X 10(4) M-1. nih.gov The interaction is characterized as being entropy-driven. nih.govsemanticscholar.org

ParameterValueSource
Dissociation Constant (K D)17 ± 1.3 μM biorxiv.org
High-Affinity Association Constant (Ka)0.7 X 10(5) M-1 (at 37°C) nih.gov
Low-Affinity Association Constant (Kb)1.2 X 10(4) M-1 nih.gov

Inhibition of Tubulin Polymerization and Microtubule Assembly

By binding to tubulin dimers, demecolcine potently inhibits their polymerization into microtubules. medchemexpress.combio-connect.nlfujifilm.com This inhibition is a key aspect of its mechanism of action. The reported IC50 value for the inhibition of tubulin polymerization by demecolcine is 2.4 μM, which is comparable to that of colchicine. medchemexpress.comcaymanchem.com At micromolar concentrations, demecolcine effectively blocks microtubule assembly, leading to a disruption of the microtubule network within the cell. caymanchem.comresearchgate.net This interference with microtubule formation ultimately arrests cells in metaphase of the cell cycle. wikipedia.orgncats.io

Modulation of Microtubule Dynamics

Suppression of Microtubule Plus-End Dynamics

Even at very low, nanomolar concentrations, demecolcine can suppress the dynamic instability of microtubules. wikipedia.orgcaymanchem.com It achieves this by binding to the plus ends of microtubules, the primary sites of tubulin addition and removal. wikipedia.org This binding suppresses the switching between growth and shortening phases that is characteristic of microtubule dynamics, effectively dampening their activity. wikipedia.orgcaymanchem.com This suppression of dynamics can, in turn, affect cellular processes that rely on the precise regulation of microtubule growth and shrinkage, such as cell migration. wikipedia.orgwikidoc.org

Promotion of Microtubule Detachment from Microtubule-Organizing Centers

At higher concentrations, demecolcine exhibits a more drastic effect on microtubule organization by promoting their detachment from microtubule-organizing centers (MTOCs). wikipedia.orgwikidoc.org MTOCs, such as the centrosome, are responsible for nucleating and anchoring microtubules within the cell. svc.ac.in By inducing the release of microtubules from these centers, demecolcine leads to a population of free, unprotected microtubules within the cytoplasm. wikipedia.org The number of MTOCs observed in a cell can be influenced by treatment with microtubule-dissociating drugs like demecolcine. nih.gov

Downstream Signaling Pathway Activation

The cellular perturbation caused by Demecolcine is not limited to the physical disruption of the mitotic spindle. The cell interprets this event as a stress signal, leading to the activation of several downstream signaling cascades.

A significant consequence of Demecolcine-induced microtubule disruption is the activation of the c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK). medkoo.compharmaffiliates.com This pathway is a critical component of the cellular response to a wide range of environmental stresses. plos.org The activation of the JNK/SAPK pathway is a common response to various microtubule-interfering agents. ndsu.edu This activation is both dose- and time-dependent and is contingent on the interaction of the drug with microtubules. ndsu.edu Research indicates that microtubule-interfering agents can activate the JNK/SAPK pathway through both Ras and apoptosis signal-regulating kinase (ASK1) pathways. ndsu.edu

Beyond the JNK/SAPK pathway, Demecolcine has been shown to influence other signaling cascades:

Mos/MAPK Pathway: In bovine oocytes, Demecolcine treatment has been shown to activate the Mos/MAPK pathway. karger.com This was evidenced by an increase in the protein level of MAPK1 and the mRNA expression of c-mos. karger.com This pathway is known to be involved in oocyte meiosis and early embryonic development. karger.com

Apoptosis-Related Signaling: Demecolcine is known to induce apoptosis in various cell lines. pharmaffiliates.comselleckchem.com This process involves the modulation of key apoptotic regulators. The phosphorylation of the anti-apoptotic protein Bcl-2 is a notable event following treatment with microtubule-disrupting agents. nih.govnih.gov While JNK/SAPK activation is rapid and transient, Bcl-2 phosphorylation occurs more gradually, suggesting an indirect relationship. nih.gov Phosphorylation of Bcl-2 can inhibit its anti-apoptotic function, thereby promoting cell death. scienceopen.comndsu.edu

p53 Signaling: The tumor suppressor protein p53, a "guardian of the genome," can be activated in response to microtubule disruption. thermofisher.comyoutube.com This activation, however, may not be a direct result of microtubule disassembly itself but rather a consequence of downstream events, such as the activation of the Erk signaling pathway. nih.gov

PI3K/Akt Signaling: While direct, extensive research on Demecolcine's effect on the PI3K/Akt pathway is limited, this pathway is a crucial regulator of cell survival and proliferation. techscience.complos.org Some studies in the broader context of microtubule-disrupting agents and cell cycle control hint at potential crosstalk with this pathway. researchgate.net For instance, the PI3K/Akt pathway is known to be essential for the survival of pluripotent stem cells, and its inhibition can induce apoptosis. plos.org

Cellular Effects and Applications in Fundamental Cell Biology Research

Cytoskeletal Reorganization and Cellular Morphology

Treatment of cultured fibroblasts with Demecolcine (B1670233) leads to a rapid and complete disruption of microtubules, which is accompanied by a redistribution of intermediate filaments into perinuclear coils. nih.gov This indicates an interaction and interdependence between different cytoskeletal components. However, other studies suggest that the maintenance of normal intermediate filament organization can be independent of microtubules. nih.gov

In epithelial cells, the combined treatment with Demecolcine and a microfilament inhibitor like cytochalasin D induces a dramatic reorganization of the keratin (B1170402) intermediate filament cytoskeleton. sc.edu This suggests a complex interplay between the different filament systems in determining cell structure.

Demecolcine-induced changes in the cytoskeleton can also lead to visible alterations in cell morphology. For instance, in porcine oocytes, Demecolcine treatment induces the formation of a membrane protrusion containing the condensed chromosomes, a phenomenon exploited for chemical-assisted enucleation in cloning procedures. plos.org This morphological change is a direct result of the cytoskeletal rearrangements caused by the drug. Furthermore, computational models are being developed to simulate such cellular morphology changes induced by chemical perturbations like Demecolcine. openreview.net

Microtubule Network Disruption and Repolymerization Studies

Demecolcine's primary mechanism of action is the disruption of microtubule polymerization. wikidoc.orgwikipedia.org It binds to tubulin, the protein subunit of microtubules, preventing their assembly and leading to the depolymerization of existing microtubules. caymanchem.comcellseco.com This effect is concentration-dependent. At micromolar concentrations, it causes a widespread disassembly of the microtubule network, which is crucial for its application in arresting cells in mitosis. caymanchem.com At lower, nanomolar concentrations, it suppresses the dynamic instability of microtubules without causing complete depolymerization. caymanchem.comwikidoc.org

This reversible disruption is a key feature utilized in research. For instance, studies on bovine oocytes have shown that the effects of demecolcine are observable as early as 30 minutes after treatment, with a significant increase in oocytes showing complete microtubule depletion. nih.gov The process is reversible; upon removal of demecolcine from the culture medium, microtubule repolymerization can be observed. nih.govgrafiati.com In one study, MII-treated bovine oocytes showed microtubule repolymerization after being cultured in a demecolcine-free medium for 6 hours. nih.gov This characteristic allows researchers to study the kinetics and requirements of microtubule network re-establishment and its importance in subsequent cellular events. nih.govnih.gov

Interplay with Actin Filaments and Focal Adhesion Dynamics

The cytoskeleton is an interconnected network, and the disruption of microtubules by demecolcine has significant downstream effects on other components, notably actin filaments and focal adhesions. Research has shown that disrupting microtubules with agents like demecolcine can paradoxically lead to the formation of actin stress fibers and the assembly of focal adhesions in cultured cells. nih.gov This response suggests a complex cross-talk mechanism between the microtubule and actin cytoskeletons.

The integrity of the actin cytoskeleton appears to be crucial for the asymmetric distribution of certain membrane components, a process that is unaffected by demecolcine treatment, indicating that microtubule disruption does not interfere with all actin-dependent processes. pnas.org However, the induced formation of stress fibers and focal adhesions following microtubule disruption is blocked by inhibitors of the Rho GTPase signaling pathway. nih.gov This finding suggests that microtubules normally play a role in suppressing a Rho-mediated pathway that promotes actin stress fiber and focal adhesion formation. nih.gov Therefore, demecolcine serves as a tool to uncouple these systems and investigate the signaling cascades that link them. researchgate.net

Cell Fate Decisions in Response to Microtubule Disruption

Prolonged disruption of the microtubule network by demecolcine is not a benign event for the cell. It triggers checkpoint controls and can ultimately lead to critical cell fate decisions, such as apoptosis or senescence.

Induction of Apoptosis in Experimental Cell Systems

Exposure to demecolcine can induce apoptosis, or programmed cell death, in various experimental cell systems. jst.go.jpnih.govnih.gov The primary trigger for this is the sustained arrest of cells in mitosis. caymanchem.comnih.gov When the mitotic spindle is disrupted, the spindle assembly checkpoint is activated, halting the cell cycle in metaphase. cellseco.comthermofisher.com If the cell is unable to repair or bypass this block after a prolonged period, it initiates an apoptotic cascade. nih.gov

Research in HeLa S3 cells demonstrated that continuous exposure to demecolcine sufficient to cause mitotic block led to the appearance of apoptotic cells about one cell cycle after the initial arrest. nih.gov In human glioma cells, demecolcine treatment resulted in both mitotic and interphase apoptosis, confirmed by the presence of fragmented nuclei and DNA strand breaks. nih.gov This induction of apoptosis is a key reason for its investigation as a potential anti-cancer agent, as it can selectively target rapidly dividing cells and trigger their self-destruction. frontiersin.org Prolonged exposure can lead to the activation of p53, a key tumor suppressor protein involved in apoptosis. caymanchem.com

Cell Senescence Induction (inferred from cell cycle arrest)

Cellular senescence is a state of irreversible cell cycle arrest. qimrb.edu.au While distinct from quiescence (a reversible arrest), the process can be initiated by a persistent cell cycle block in the presence of growth-stimulating signals. aging-us.comembopress.org Agents that disrupt microtubules and cause a prolonged G2/M phase arrest, such as demecolcine, create the conditions for senescence to occur. thermofisher.comebi.ac.uk

In cell culture, when a cell is arrested by a drug but is still exposed to growth factors and nutrients, the growth-promoting pathways remain active. nih.govaging-us.com This combination of cell cycle arrest and pro-growth signaling can drive the cell into a senescent state, characterized by changes in morphology and the secretion of a specific set of inflammatory proteins. nih.govaging-us.com Therefore, while demecolcine's immediate effect is mitotic arrest, this can be an entry point into cellular senescence, a process sometimes referred to as "hypermitogenic arrest". embopress.org This makes demecolcine a useful tool for studying the signaling pathways that convert a temporary cell cycle arrest into a permanent senescent state.

Specialized Applications in Cellular and Reproductive Biology Research

Beyond its use in fundamental cell biology, demecolcine's ability to arrest cells in metaphase has led to its adoption in several specialized applications.

Its most common application is in cytogenetics for karyotyping. thermofisher.comcellseco.comsigmaaldrich.com By treating cell cultures, such as white blood cells, with demecolcine, a high percentage of cells are arrested in metaphase. thermofisher.comsigmaaldrich.com At this stage, chromosomes are at their most condensed and are clearly visible, allowing for their collection, staining, and analysis for chromosomal abnormalities. cellseco.comcellseco.com This cell synchronization is also valuable for a variety of other research studies that require a population of cells at the same stage of the cell cycle. cellseco.com

In reproductive biology and cloning, demecolcine is used for a technique called chemically assisted enucleation. plos.orgnaturalsciences.be Treatment of oocytes (egg cells) with demecolcine disrupts the meiotic spindle and induces the formation of a small protrusion on the cell membrane containing the maternal chromosomes. plos.orgresearchgate.netoup.com This protrusion can then be easily removed with minimal loss of cytoplasm, effectively enucleating the oocyte. plos.orgnaturalsciences.be This method is considered less damaging than traditional mechanical enucleation and has been successfully applied in somatic cell nuclear transfer (SCNT) protocols for producing cloned animals in species like pigs, cattle, and goats. plos.orgnaturalsciences.benih.gov

Table of Cellular Effects of Demecolcine

Cellular Process Effect of Demecolcine Research Application
Microtubule Polymerization Inhibits tubulin assembly, causing network disruption. caymanchem.com Studying microtubule dynamics and cytoskeleton reassembly. nih.gov
Mitosis Arrests cells in metaphase by inactivating spindle formation. wikidoc.org Cell synchronization for karyotyping and cell cycle studies. thermofisher.comcellseco.com
Actin Cytoskeleton Induces formation of actin stress fibers via Rho pathway. nih.gov Investigating crosstalk between microtubule and actin networks. nih.gov
Cell Migration Inhibits cell motility by suppressing microtubule dynamics. caymanchem.com Studying the role of the cytoskeleton in cell movement. wikidoc.org
Cell Fate Induces apoptosis following prolonged mitotic arrest. nih.gov Cancer research, studying programmed cell death pathways. frontiersin.org

| Oocyte Meiosis | Disrupts meiotic spindle, induces chromosome protrusion. plos.orgresearchgate.net | Chemically assisted enucleation for SCNT (cloning). plos.orgnaturalsciences.be |

Table of Compound Names

Compound Name
Actin
BMI-1026
Colchicine (B1669291)
Cytochalasin B
Demecolcine
Demecolcine Hydrobromide Salt
Etoposide
Insulin
Nocodazole
Paclitaxel (Taxol)
Staurosporine
Tubulin
Vinblastine

Chromosome Harvest and Karyotyping Methodologies

The analysis of chromosomes, known as karyotyping, requires cells to be halted in metaphase, the stage where chromosomes are most condensed and visible. cellseco.com Demecolcine is widely used to achieve this mitotic arrest. thermofisher.comthermofisher.com By disrupting the formation of the mitotic spindle, the cellular machinery responsible for separating chromosomes into two daughter cells, demecolcine treatment causes an accumulation of cells in metaphase. wikipedia.orgcellseco.comnih.gov This synchronization makes it possible to harvest a significant number of cells with well-spread chromosomes suitable for microscopic analysis. cellseco.comnih.gov

The process typically involves adding demecolcine to a cell culture for a specific duration. nih.gov This treatment is a standard step in protocols for the chromosomal analysis of various cell types, including lymphocytes and amniotic fluid cells, aiding in the diagnosis of genetic disorders. cellseco.comcellseco.com The quality of the resulting chromosome spreads is crucial for accurate karyotyping, and the concentration and duration of demecolcine treatment are optimized to maximize the mitotic index—the proportion of cells in mitosis—while ensuring chromosome morphology is preserved. nih.govnih.gov

Table 1: Comparison of Mitotic Arresting Agents for Karyotyping

Mitotic AgentCommon Concentration(s)Incubation Time(s)Key Observation
Demecolcine 0.1 µg/ml or 0.1 mg/ml4 or 16 hoursEffective at arresting cells in metaphase for chromosome harvesting. nih.gov
Nocodazole 0.1 µg/ml4 or 16 hoursAn alternative anti-mitotic agent used for comparison in karyotyping protocols. nih.gov

Chemically Assisted Oocyte Enucleation for Somatic Cell Nuclear Transfer

Somatic Cell Nuclear Transfer (SCNT) is a cornerstone of cloning technology, famously used to create Dolly the sheep. naturalsciences.be A critical and technically demanding step in SCNT is the removal of the oocyte's own genetic material, a process called enucleation. e-jarb.orgplos.org Demecolcine offers a method for "chemically assisted enucleation," which simplifies this procedure. plos.orgresearchgate.net

When an oocyte is treated with demecolcine, the disruption of the microtubule cytoskeleton causes the condensed chromosomes to be pushed to the periphery of the cell, often forming a distinct membrane protrusion or "cone". naturalsciences.beplos.orgkarger.com This visible cone contains the maternal chromosomes and can be easily aspirated with minimal damage to the oocyte and loss of cytoplasm, compared to traditional mechanical enucleation. plos.orgresearchgate.net This technique has been successfully applied to produce cloned animals, including pigs and mice, by creating a viable recipient cytoplast ready for the insertion of a donor nucleus. plos.orgoup.com The efficiency of this process is influenced by factors such as the timing of demecolcine application after oocyte activation and can be species- or even strain-dependent. nih.govoup.com

Table 2: Research Findings on Demecolcine-Assisted Enucleation

SpeciesKey FindingEnucleation/Protrusion RateCitation
Bovine A 2-hour incubation with 0.5µg/mL demecolcine resulted in a 76.54% rate of oocytes with condensed chromosomes, facilitating enucleation. naturalsciences.be76.54% naturalsciences.be
Bovine The highest rate of extrusion cone formation (a prerequisite for enucleation) was achieved with 0.5µg/mL demecolcine. naturalsciences.beresearchgate.net61.90% naturalsciences.beresearchgate.net
Sheep The highest rate of induced enucleation (IE) in meiotically maturing oocytes was observed at a demecolcine concentration of 0.04 µg·mL⁻¹. edpsciences.orgedpsciences.org58.1% edpsciences.orgedpsciences.org
Porcine Demecolcine-assisted enucleation was found to be significantly more efficient than mechanical enucleation. plos.orgN/A plos.org
Murine Co-treatment with demecolcine and a cdk1 inhibitor (BMI-1026) resulted in a very high enucleation rate. e-jarb.org97% e-jarb.org
Murine Enucleation efficiency was found to be strain-dependent, with CF1 oocytes being more efficiently enucleated than B6D2F1 oocytes. nih.govoup.comN/A nih.govoup.com

Studies on Microtubule Kinetics in Oocytes

Beyond its application in karyotyping and SCNT, demecolcine serves as a powerful research tool for investigating the fundamental processes of microtubule kinetics within oocytes. nih.gov Microtubules are highly dynamic structures that are crucial for cell division, including the proper formation and function of the meiotic spindle during oocyte maturation. nih.govnih.gov

By inducing microtubule depolymerization, demecolcine allows researchers to study the consequences of microtubule disruption at various stages of oocyte development. edpsciences.orgnih.gov For instance, studies have used demecolcine to examine how microtubule disruption affects chromosome segregation, spindle rotation, and polar body extrusion. nih.govpublish.csiro.au Research in bovine oocytes has shown that the effects of demecolcine on microtubule depletion can be observed as early as 30 minutes after treatment. nih.govresearchgate.net Interestingly, these studies also investigate the reversibility of demecolcine's effects, noting that microtubule repolymerization can occur after the oocytes are transferred to a demecolcine-free medium. nih.govresearchgate.net This provides insights into the oocyte's capacity to reorganize its cytoskeleton, which is vital for successful fertilization and early embryonic development. nih.govresearchgate.netresearchgate.net

Table 3: Findings from Studies on Microtubule Kinetics in Bovine Oocytes Using Demecolcine

Oocyte StageTreatment TimeObservationPercentage of Oocytes AffectedCitation
Metaphase I (MI) 0.5 hoursSignificant increase in oocytes with complete microtubule depletion.58.9% nih.govresearchgate.net
Metaphase II (MII) 0.5 hoursSignificant increase in oocytes with complete microtubule depletion.21.8% nih.govresearchgate.net
Metaphase II (MII) 6 hours (in demecolcine-free medium post-treatment)Observation of microtubule repolymerization.42.4% nih.govresearchgate.net
Activated Oocytes 0.5 hoursIncrease in oocytes with reduced microtubule density.26% publish.csiro.au

Preclinical Research Approaches and Methodological Considerations

In Vitro Cellular Models for Efficacy and Mechanism Studies

In the realm of preclinical research, in vitro models are indispensable for dissecting the efficacy and mechanisms of action of compounds like demecolcine (B1670233). fda.govsci-hub.se These studies, conducted outside of a living organism, allow for controlled investigation of cellular responses. fda.govsci-hub.se

Three-Dimensional (3D) Spheroid and Organoid Models

To bridge the gap between 2D cultures and in vivo conditions, researchers are increasingly turning to three-dimensional (3D) models, such as spheroids and organoids. mdpi.com These models offer a more physiologically relevant environment by allowing cells to interact with each other in a 3D space, mimicking the architecture of tissues and organs. mdpi.comupmbiomedicals.com

Spheroids are simple, spherical aggregates of cells that can be generated from various cell lines, including cancer cells. mdpi.com They are particularly useful for studying the tumor microenvironment and for drug screening applications. Organoids are more complex structures derived from stem cells that can self-organize into miniature versions of organs, offering a sophisticated platform for studying development and disease. mdpi.comupmbiomedicals.com The use of these advanced 3D models provides a more accurate representation of how demecolcine might behave in a living organism. corning.comthermofisher.com

Studies on Specific Cell Lines (e.g., HepG2, MCF7, NCI-H460, SF-268)

The cytotoxic effects of demecolcine have been evaluated across a panel of human cancer cell lines, providing insights into its potential as an anti-cancer agent. Studies have demonstrated its potent activity against various cancer types.

For instance, research has shown that demecolcine exhibits significant cytotoxicity in the following cell lines:

MCF-7: A human breast cancer cell line. researchgate.netresearchgate.net

NCI-H460: A human large cell lung cancer cell line. researchgate.netresearchgate.net

SF-268: A human astrocytoma (brain cancer) cell line. researchgate.netresearchgate.net

HepG2: A human liver cancer cell line. medchemexpress.commedchemexpress.com

The effective concentrations (EC50) of demecolcine, which represent the concentration required to inhibit cell growth by 50%, have been determined for several of these cell lines, highlighting its potent anti-proliferative effects. medchemexpress.commedchemexpress.comclinisciences.com

Cell LineCancer TypeReported EC50/IC50
HepG2Liver Cancer0.09 μM medchemexpress.commedchemexpress.com
MCF7Breast CancerData indicates potent cytotoxicity researchgate.netresearchgate.net
NCI-H460Large Cell Lung Cancer0.69 μM clinisciences.com
SF-268Astrocytoma (Brain Cancer)6.2 μM clinisciences.com

In Vivo Experimental Models for Biological Effects (excluding clinical outcomes)

In vivo studies, conducted within living organisms, are crucial for understanding the broader biological effects of a compound. scantox.com These models allow researchers to observe systemic responses and interactions that cannot be replicated in vitro. fda.gov

Analysis of Chromosome Aberrations in Animal Models

Demecolcine's well-established role as a mitotic inhibitor that disrupts microtubule formation makes it a valuable tool in cytogenetic research. medkoo.comwikipedia.org It is used to arrest cells in metaphase, a stage where chromosomes are condensed and clearly visible, facilitating the analysis of chromosomal abnormalities. thermofisher.comebi.ac.uk

In animal models, such as mice, demecolcine is administered to induce metaphase arrest in bone marrow cells. elifesciences.orgbiorxiv.org This allows for the examination of chromosome aberrations, which are changes in the structure or number of chromosomes. nih.gov Such studies are fundamental for evaluating the clastogenic potential of various agents, meaning their ability to cause chromosome breakage. nih.gov For example, in studies investigating the effects of radiation, mice are treated with demecolcine to prepare chromosome spreads from bone marrow cells for the analysis of aberrations like chromatid and chromosome exchanges. elifesciences.orgbiorxiv.org

Studies on Reproductive Biology (e.g., Oocyte Development in Bovine and Murine Models)

Demecolcine has been extensively studied in the context of reproductive biology, particularly for its effects on oocyte (egg cell) development and maturation in bovine (cow) and murine (mouse) models. nih.govkarger.comresearchgate.netedpsciences.org Its ability to depolymerize microtubules is utilized in a technique known as chemically assisted or induced enucleation. plos.orgnaturalsciences.be This process involves treating oocytes with demecolcine to induce the extrusion of the maternal chromosomes within a small membrane protrusion, which can then be easily removed. plos.orgnaturalsciences.be

This technique is a critical step in somatic cell nuclear transfer (cloning), as it creates a recipient cytoplast (an enucleated oocyte) ready to receive a donor nucleus. medkoo.comnih.gov Research has focused on optimizing demecolcine treatment protocols to maximize enucleation efficiency without compromising the developmental competence of the resulting embryos. karger.comresearchgate.net

Advanced Research Techniques and Assays

Demecolcine, also known as colcemid, is a derivative of colchicine (B1669291) that acts as a potent inhibitor of mitosis. medchemexpress.com Its utility in preclinical research is largely due to its specific interaction with tubulin, the primary protein component of microtubules. This interaction allows researchers to precisely manipulate and study microtubule-dependent cellular processes. Advanced analytical techniques are crucial for elucidating the nuanced effects of demecolcine on cell biology.

Fluorescence microscopy and live-cell imaging are indispensable tools for visualizing the dynamic nature of the cytoskeleton in real-time. cytoskeleton.com These methods allow for the direct observation of how compounds like demecolcine affect microtubule structure and function within living cells. rupress.org By using fluorescently tagged proteins, such as GFP- or RFP-tagged tubulin, or cell-permeable fluorescent probes, researchers can track changes to the microtubule network. mpg.decytoskeleton.com

The application of demecolcine in these assays reveals a concentration-dependent impact on microtubule dynamics. At micromolar concentrations, demecolcine leads to the disassembly of the microtubule network, which is observable as a loss of the filamentous structures within the cell. tandfonline.com However, more subtle and perhaps more clinically relevant effects are observed at low nanomolar concentrations. nih.gov

Super-resolution microscopy techniques, such as dSTORM and SOFI, have provided unprecedented detail into these subtle effects. nih.govbiorxiv.org Studies using these advanced imaging methods have shown that exposure to nanomolar concentrations of demecolcine (colcemid) leads to significant alterations in microtubule architecture without causing wholesale depolymerization. nih.gov Specifically, short exposures (5 hours) to concentrations between 30-80 nM result in aberrant microtubule curvature. nih.govbiorxiv.org At concentrations of 100 nM or higher, microtubule fragmentation becomes evident. nih.govbiorxiv.org Even at ultra-low doses (below 20 nM), demecolcine can suppress microtubule dynamics, reducing both the growth and shrinkage rates of the filaments. nih.govbiorxiv.org

These live-cell imaging studies are critical for understanding how demecolcine's disruption of the cytoskeleton's integrity can influence various cellular functions beyond its well-known role in mitotic arrest. nih.gov

Table 1: Effects of Demecolcine (Colcemid) on Microtubule Dynamics Observed via Advanced Microscopy

Concentration Range Observed Effect on Microtubules Primary Imaging Technique Reference(s)
< 20 nM Suppression of microtubule dynamics (reduced growth/shrinkage) Super-Resolution Microscopy (dSTORM, SOFI) biorxiv.org, nih.gov
30 - 80 nM Aberrant microtubule curvature Super-Resolution Microscopy (dSTORM, SOFI) biorxiv.org, nih.gov
≥ 100 nM Microtubule fragmentation Super-Resolution Microscopy (dSTORM, SOFI) biorxiv.org, nih.gov
Micromolar (µM) Gross disassembly of microtubule network Confocal Immunofluorescence Microscopy tandfonline.com

Biochemical assays are fundamental to quantifying the direct interaction between demecolcine and its molecular target, tubulin. These in vitro assays measure the ability of a compound to inhibit the assembly of purified tubulin dimers into microtubules. mdpi.comcytoskeleton.com The process of tubulin polymerization can be monitored by measuring changes in light scattering or fluorescence. cytoskeleton.com

Demecolcine is a potent inhibitor of tubulin polymerization, acting by binding to the colchicine-binding site on the β-tubulin subunit. medchemexpress.comnih.gov This interaction prevents the tubulin dimers from adding to the growing ends of microtubules, thus shifting the equilibrium toward depolymerization. medchemexpress.com The inhibitory concentration (IC50) for demecolcine's effect on tubulin polymerization has been determined to be 2.4 μM, a potency comparable to that of colchicine itself. medchemexpress.com

Competition binding assays are also employed to confirm that a compound acts at the colchicine site. tandfonline.comeurofinsdiscovery.com In these assays, a test compound competes with a radiolabeled or fluorescently tagged colchicine molecule for binding to tubulin. tandfonline.comresearchgate.net A reduction in the signal from the tagged colchicine indicates that the test compound binds to the same site. tandfonline.comresearchgate.net Such assays have been crucial in characterizing demecolcine and other novel agents that target this specific domain on tubulin. tandfonline.comnih.gov

Table 2: Comparative Inhibitory Activity on Tubulin Polymerization

Compound IC50 for Tubulin Polymerization Inhibition Binding Site Reference(s)
Demecolcine (Colcemid) 2.4 μM Colchicine Site medchemexpress.com
Colchicine 8.1 μM Colchicine Site tandfonline.com

Note: IC50 values can vary slightly between studies depending on assay conditions.

Flow cytometry is a powerful high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nih.govyoutube.com It is particularly useful for studying the effects of compounds like demecolcine on the cell cycle and cell death (apoptosis). nih.govnih.gov

A primary application of demecolcine in cell biology is to synchronize cell populations in a specific phase of the cell cycle. nih.gov By disrupting microtubule formation, demecolcine prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation. This leads to the arrest of cells in the G2/M phase (the gap 2 and mitosis phases) of the cell cycle. nih.govfigshare.comresearchgate.net Using flow cytometry, cells are stained with a DNA-binding fluorescent dye, and the fluorescence intensity of each cell is measured. youtube.com Cells in G2/M have twice the DNA content (4n) of cells in the G0/G1 phase (2n), allowing for their quantification. Treatment with demecolcine (colcemid) causes a dramatic increase in the proportion of cells in the G2/M phase. figshare.comresearchgate.netphiab.com For example, one study showed that treating L929 cells with 3 µM colcemid significantly increased the G2/M population. figshare.comphiab.com

Prolonged mitotic arrest induced by demecolcine can trigger apoptosis, or programmed cell death. nih.gov Flow cytometry can also be used to detect apoptosis. One common method involves staining cells with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of early apoptotic cells, and a DNA dye like propidium (B1200493) iodide to identify late apoptotic and necrotic cells. researchgate.net Another indicator of apoptosis detectable by flow cytometry is the appearance of a "sub-G1" peak in the DNA content histogram, which represents cells with fragmented DNA. nih.govresearchgate.net Studies have shown that treatment with microtubule-disrupting agents results in cell cycle arrest followed by the induction of apoptosis. mdpi.comnih.gov

Table 3: Example of Cell Cycle Distribution Analysis by Flow Cytometry after Colcemid Treatment

Cell Cycle Phase Control Cells (%) Colcemid-Treated Cells (%) Method Reference(s)
G1 + S 75% 7% Holographic Microscopy / FCM phiab.com
G2 9% 27% Holographic Microscopy / FCM phiab.com
M 7% 48% Holographic Microscopy / FCM phiab.com
Total G2/M 16% 75% Holographic Microscopy / FCM phiab.com

Data derived from a study on L929 mouse fibroblast cells treated with 3 µM colcemid for 24 hours. FCM refers to Flow Cytometry.

Structure Activity Relationship Sar and Analogue Research for Research Probes

Design and Synthesis of Demecolcine (B1670233) Analogues

The design and synthesis of demecolcine analogues are primarily driven by the goal of improving its therapeutic index and understanding its interaction with tubulin. hebmu.edu.cn A common approach is the semi-synthesis from the naturally abundant colchicine (B1669291). This involves targeted modifications at various positions of the colchicine scaffold.

Key synthetic strategies include:

N-Acyl Analogues: The synthesis of N-acylated analogues of demecolcine has been a significant area of research. These modifications at the C-7 position can influence the compound's potency and toxicity. nih.gov

Demethylation: Selective demethylation at the C-2 or C-3 positions of the A-ring results in phenolic derivatives like 2-demethylcolchicine (B602061) and 3-demethylcolchicine. nih.gov Improved methods using phosphoric acid or sulfuric acid have been developed for these transformations. nih.gov

Triple-Modified Derivatives: A four-step synthetic strategy has been developed to create novel colchicine derivatives with modifications at the C-7, C-10, and another position, showing potent cytotoxicity against various cancer cell lines. dntb.gov.ua

Total Synthesis: While more complex, total synthesis offers the flexibility to create a wider range of analogues with significant structural changes. An enantioselective total synthesis of demecolcine has been achieved, utilizing an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition to construct the challenging tricyclic core. researchgate.net This approach is crucial for producing highly pure enantiomers for detailed mechanistic studies.

Thiocolchicine (B1684108) Analogues: The replacement of the methoxy (B1213986) group at C-10 with a methylthio group leads to thiocolchicine derivatives. Further modifications of these analogues have been explored to develop new antitumor agents. semanticscholar.org

These synthetic efforts have led to a diverse library of demecolcine and colchicine analogues, enabling detailed SAR studies.

Comparative Studies with Colchicine and Other Microtubule-Targeting Agents

Demecolcine's biological activity is often benchmarked against its parent compound, colchicine, and other agents that target microtubules. wikipedia.orgbiologists.com

Demecolcine vs. Colchicine:

Structural Difference: Demecolcine is the N-deacetyl-N-methyl derivative of colchicine. nih.gov This seemingly minor change—substituting an acetyl group with a methyl group on the B-ring's amino moiety—results in significant differences in their biological profiles. wikipedia.orgnih.gov

Toxicity: Demecolcine is generally considered less toxic than colchicine. wikipedia.orgwikidoc.orgmpbio.com

Tubulin Binding Kinetics: Demecolcine binds to the same site on tubulin as colchicine but exhibits approximately 10-fold faster association and dissociation rates. ncats.io This kinetic difference makes demecolcine a more readily reversible inhibitor, which can be advantageous in certain research applications. ncats.io

Potency: While both compounds are potent mitotic inhibitors, their relative efficacy can vary depending on the experimental system. biologists.comselleckchem.com In some studies, N-acylated analogues of both colchicine and demecolcine were found to be the most potent compounds. nih.gov

Comparison with Other Microtubule Inhibitors:

A variety of compounds with different chemical structures also disrupt microtubule function. Comparative studies help to classify their mechanisms and identify unique properties.

CompoundMechanism of ActionRelative Potency (First Cleavage of Mouse Embryos)Reference
Demecolcine (Colcemid) Inhibits microtubule polymerization by binding to tubulin. serva.de10-fold less effective than vinblastine. biologists.com
Colchicine Inhibits microtubule polymerization by binding to tubulin. scbt.com10-fold less effective than vinblastine. biologists.com
Vinblastine A microtubule-depolymerizing drug. wikidoc.orgMost powerful of the agents tested. biologists.com
Nocodazole Halts mitotic division before metaphase. mdpi.comProduced longer chromosomes than colcemid. mdpi.com
Griseofulvin Halts mitotic division before metaphase. mdpi.comProduced longer chromosomes than colcemid. mdpi.com
Paclitaxel (Taxol) Stabilizes microtubules, preventing depolymerization. nih.govmdpi.comEvaluated as an alternative to colcemid. mdpi.com

These comparative analyses are essential for selecting the appropriate microtubule-targeting agent for a specific research question, whether it be for inducing mitotic arrest for karyotyping or for studying the intricate dynamics of the cytoskeleton. wikipedia.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies in Experimental Models

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical models to correlate the physicochemical properties of chemical structures with their biological activities. wikipedia.orgjocpr.com This approach has been applied to colchicine and its analogues, including demecolcine, to understand the structural requirements for their antitumor and tubulin-binding activities. hebmu.edu.cnkoreascience.kr

The general form of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

For colchicinoids, QSAR studies have revealed several key insights:

Role of the Trimethoxybenzene Ring (A-ring): The trimethoxyphenyl moiety is a crucial structural feature for binding to tubulin. Modifications to the methoxy groups on this ring can significantly impact activity. nih.gov

The Tropolone (B20159) Ring (C-ring): The tropolone ring is also essential for high-affinity binding. Substitutions on this ring are generally not well-tolerated. researchgate.net

The B-ring and C-7 Substituent: The stereochemistry and the nature of the substituent at the C-7 position on the B-ring are critical. semanticscholar.orgnih.gov Decarbonylated modifications, as seen in demecolcine, can lead to reduced toxicity while maintaining activity. nih.gov Molecular docking studies have suggested that changing the amide structure or the stereocenter at C-7 can significantly affect the molecule's interaction with proteins. nih.gov

3D-QSAR Models: Three-dimensional QSAR (3D-QSAR) models have been developed to provide more detailed information for the design of new molecules with enhanced tubulin inhibitory activity. researchgate.net These models can help predict the activity of novel analogues before their synthesis.

While specific QSAR models for demecolcine hydrobromide salt are not extensively detailed in the provided results, the broader QSAR studies on the colchicinoid family provide a solid framework for predicting the activity of new demecolcine analogues. hebmu.edu.cn These studies are instrumental in guiding the synthesis of new compounds with potentially improved properties as research probes or therapeutic agents. google.com

Stereochemical Influences on Biological Activity

The stereochemistry of demecolcine is a critical determinant of its biological activity. The molecule possesses a specific three-dimensional arrangement that is essential for its interaction with tubulin.

Chiral Center at C-7: Demecolcine has a chiral center at the C-7 position on the B-ring, which typically has the (S)-configuration in the naturally occurring and biologically active form. nih.gov This specific stereochemistry is crucial for the molecule's ability to bind to the colchicine-binding site on tubulin. semanticscholar.org

Axial Chirality: The molecule also exhibits axial chirality due to the restricted rotation around the biaryl bond connecting the A and C rings. The (aR)-configuration of this stereogenic axis is a defining feature of active colchicinoids. rsc.org

Importance of Stereochemistry for Tubulin Binding: The precise spatial arrangement of the trimethoxyphenyl A-ring and the tropolone C-ring, dictated by the stereochemistry, is required for optimal interaction with the colchicine-binding site on tubulin. Any deviation from the natural stereoconfiguration can lead to a significant loss of activity. For instance, lumicolchicine, a photoisomer of colchicine with a different ring structure and stereochemistry, does not bind to tubulin or disrupt microtubules. researchgate.net

Synthetic Control of Stereochemistry: Enantioselective total synthesis methods are vital for producing stereochemically pure demecolcine and its analogues. researchgate.net This allows for the precise investigation of how stereochemistry influences biological function. For example, the synthesis of (+)-demecolcinone, a dextrorotatory colchicinoid, has provided insights into the structural diversity of this class of compounds. researchgate.netresearchgate.net

The strict stereochemical requirements for the biological activity of demecolcine highlight the highly specific nature of its interaction with its molecular target, tubulin.

Derivatization Strategies for Research Applications (e.g., labeled compounds)

To facilitate research into its mechanism of action and cellular fate, demecolcine can be chemically modified to create derivatized probes. These strategies are designed to introduce new functionalities without significantly compromising the compound's biological activity.

Isotopic Labeling: The synthesis of isotopically labeled compounds, such as those incorporating deuterium (B1214612) (e.g., Colchicine-d3), allows for precise tracking in biochemical and metabolic studies. scbt.com While not specifically demecolcine, this strategy is directly applicable. Radioactive labeling has also been used for colchicine and demecolcine to study their interactions with biological systems. researchgate.net

Photoaffinity Labeling: This technique involves creating an analogue with a photoreactive group. Upon binding to its target (tubulin), the probe can be covalently cross-linked by exposure to UV light, allowing for the identification and characterization of the binding site. researchgate.net This approach has been instrumental in elucidating the colchicine-binding site on tubulin. researchgate.net

Fluorescent Labeling: Attaching a fluorescent tag to demecolcine would enable its visualization within cells using fluorescence microscopy, providing information on its subcellular localization and dynamics.

Thiol-Reactive Derivatives: The synthesis of derivatives like N-(2-Mercaptoethyl) Demecolcine introduces a thiol group. This allows the compound to form disulfide bonds, which can be used to study its interaction with tubulin and its effect on microtubule stability through a different chemical linkage. scbt.com

Peptide Coupling: For creating more complex conjugates, peptide coupling methods can be used to attach various chemical scaffolds to the demecolcine core, potentially altering its properties for specific research applications, such as targeting specific cell types or overcoming drug resistance mechanisms. acs.org

These derivatization strategies transform demecolcine from a simple mitotic inhibitor into a versatile chemical probe for in-depth studies of microtubule biology and related cellular processes. nih.govbeilstein-journals.org

Mechanisms of Cellular Resistance to Demecolcine in Experimental Settings

Characterization of Acquired Resistance in Cell Line Models

The development of resistance to Demecolcine (B1670233) (often referred to as Colcemid) is frequently studied using in vitro cell line models. nih.govnih.gov Acquired resistance is typically induced by exposing cancer cell lines to gradually increasing concentrations of the drug over an extended period. nih.gov This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the compound.

Studies on Chinese hamster ovary (CHO) cells and various cancer cell lines have been instrumental in characterizing Demecolcine resistance. aacrjournals.orgaacrjournals.orgnih.gov A primary observation in these resistant cell lines is often a multidrug resistance (MDR) phenotype, where cells exhibit cross-resistance to a wide array of structurally and functionally unrelated compounds, such as vinblastine, actinomycin (B1170597) D, and doxorubicin. aacrjournals.orgnih.govaacrjournals.orgfrontiersin.org

Initial characterization involves comparing the drug sensitivity of the resistant subline to its parental, sensitive counterpart through dose-response assays. aacrjournals.org Two predominant mechanisms of resistance have been identified through these models:

P-glycoprotein (Pgp)-mediated multidrug resistance , which accounts for a majority of cell lines selected for resistance to microtubule-destabilizing drugs like colchicine (B1669291) and vinblastine. aacrjournals.orgaacrjournals.org

Alterations in tubulin , the direct target of Demecolcine, which affect the assembly and stability of microtubules. This mechanism becomes the primary form of resistance when Pgp-mediated efflux is circumvented, for instance, by including a Pgp inhibitor like verapamil (B1683045) during the selection process. aacrjournals.orgaacrjournals.org

These drug-adapted cell lines serve as invaluable preclinical models to dissect the molecular underpinnings of acquired resistance and to test strategies aimed at resensitizing resistant cells. nih.govnih.gov

Molecular and Cellular Adaptations Underlying Resistance

Cells employ a variety of sophisticated strategies at the molecular level to counteract the effects of Demecolcine. These adaptations primarily involve reducing the effective intracellular concentration of the drug or modifying its cellular target.

The most frequently observed mechanism of resistance to Demecolcine in cell culture studies is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. aacrjournals.orgnih.govnih.gov These membrane proteins actively extrude a broad range of substrates, including chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. ijcmas.commdpi.com

P-glycoprotein (Pgp/ABCB1): This 170 kDa glycoprotein (B1211001) is the most well-characterized efflux pump associated with resistance to Demecolcine and its analogue, colchicine. nih.govnih.gov The discovery of Pgp was linked to observations in colchicine-adapted Chinese hamster ovary cells, which were also found to be resistant to Demecolcine. nih.govfrontiersin.org The activity of these pumps is an active process, dependent on ATP, and can be inhibited by metabolic inhibitors. nih.gov

Other ABC Transporters: Besides ABCB1, other members of the ABC transporter superfamily, such as ABCC1 (MRP1) and ABCG2 (BCRP), are also implicated in multidrug resistance, although their specific role in Demecolcine resistance is part of the broader MDR phenotype. nih.govmedtechbcn.com

The upregulation of these transporters means that despite the presence of Demecolcine in the extracellular environment, its concentration at the site of action—the microtubule network—is insufficient to cause depolymerization and mitotic arrest.

Table 1: Key Efflux Pumps Implicated in Demecolcine Resistance
Transporter (Gene)MechanismKey CharacteristicsReferences
P-glycoprotein (ABCB1/MDR1)ATP-dependent efflux pumpFirst identified ABC transporter conferring resistance to colchicine and cross-resistance to Demecolcine. Transports a wide range of hydrophobic drugs. nih.govaacrjournals.orgnih.govnih.gov
Multidrug Resistance-Associated Protein 1 (ABCC1/MRP1)ATP-dependent efflux pumpIdentified in a doxorubicin-adapted lung cancer cell line; contributes to the overall multidrug resistance phenotype. nih.govmdpi.com
Breast Cancer Resistance Protein (ABCG2/BCRP)ATP-dependent efflux pumpA half-transporter that forms a functional homodimer; contributes to resistance against various anticancer drugs. mdpi.commedtechbcn.com

When resistance is not conferred by drug efflux, it is often due to changes in the drug's target, tubulin. aacrjournals.orgnih.gov Demecolcine binds to β-tubulin subunits, preventing their incorporation into microtubules and promoting depolymerization. wikipedia.orgnih.gov Alterations that counteract this effect can lead to resistance.

Mutations in α- and β-Tubulin: A significant mechanism of resistance involves point mutations in the genes encoding α- and β-tubulin. aacrjournals.orgplos.org These mutations can lead to a tubulin structure that results in more stable microtubules, making them inherently less sensitive to the destabilizing action of Demecolcine. aacrjournals.org For instance, studies in CHO cells have identified various mutations that confer resistance. Substitutions at proline 220 (P220) in β1-tubulin, such as P220C, P220S, and P220T, have been shown to increase microtubule assembly and confer resistance to Colcemid. aacrjournals.org Conversely, other substitutions at the very same position can lead to sensitivity. aacrjournals.org This highlights how subtle changes in tubulin structure can dramatically alter its dynamics and drug interactions.

Table 2: Examples of β-Tubulin Mutations Conferring Demecolcine (Colcemid) Resistance
Mutation LocationAmino Acid ChangeCell LineEffect on MicrotubulesReferences
β1-Tubulin (Position 220)P220C, P220S, P220TCHOIncreased microtubule assembly aacrjournals.org
β1-Tubulin (Position 45)D45YCHOIncreased microtubule stability aacrjournals.orgnih.gov

General mechanisms of drug resistance that are not specific to Demecolcine but can contribute to cell survival include the activation of pathways that bypass the drug-induced damage or cellular state. nih.govmdpi.com Demecolcine induces mitotic arrest, which, if prolonged, typically triggers apoptosis (programmed cell death). ebi.ac.uk

Cells can acquire resistance by altering these downstream pathways:

Inhibition of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., from the Bcl-2 family) or downregulate pro-apoptotic proteins, allowing them to survive extended periods of mitotic arrest.

Alterations in Cell Cycle Checkpoints: Modifications to the spindle assembly checkpoint, the very mechanism that Demecolcine exploits, can allow cells to exit mitosis without proper chromosome segregation, a phenomenon known as mitotic slippage. This can lead to aneuploidy but allows for cell survival and continued proliferation.

Enhanced DNA Repair: While Demecolcine's primary target is tubulin, the resulting aneuploidy from mitotic errors can cause DNA damage. wikipedia.org Cells with enhanced DNA repair capabilities may be better equipped to handle the genomic instability, contributing to long-term survival and resistance. nih.govshanghaitech.edu.cn

Modifications of Tubulin Isotypes or Post-Translational Modifications (inferred from tubulin target)

Strategies to Circumvent Resistance in In Vitro Research Models

Overcoming Demecolcine resistance in the laboratory is essential for its continued use as a research tool and for developing broader strategies against clinical drug resistance. Several approaches have proven effective in vitro:

Inhibition of Efflux Pumps: The most direct way to counteract Pgp-mediated resistance is to use inhibitors that block the efflux pump. Verapamil is a classic example of a compound used in research to inhibit Pgp, thereby restoring intracellular drug concentrations and re-sensitizing resistant cells to Demecolcine. aacrjournals.org The use of such inhibitors during the initial selection process can also prevent the emergence of MDR cell lines, favoring the selection of cells with tubulin-based resistance mechanisms. aacrjournals.org

Exploiting Collateral Sensitivity: Interestingly, cells resistant to microtubule-destabilizing agents like Demecolcine can exhibit hypersensitivity to microtubule-stabilizing agents like paclitaxel. aacrjournals.orgaacrjournals.org This is because the tubulin mutations that make microtubules hyperstable to resist Demecolcine also make them more susceptible to the polymer-stabilizing effects of paclitaxel. This "collateral sensitivity" can be exploited as a therapeutic strategy in research models.

Genetic Approaches: Modern genetic tools offer powerful ways to circumvent resistance. Techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to specifically silence or knock out the genes responsible for resistance, such as the ABCB1 gene encoding P-glycoprotein. mdpi.com These approaches are invaluable for validating the role of specific genes in resistance and for identifying new vulnerabilities in resistant cells. mdpi.com

Novel Drug Formulations: In a broader context, nanomedicine strategies, such as encapsulating drugs in nanoparticles, can alter the cellular uptake mechanism. nih.gov Nanoparticles are often taken up via endocytosis, a process that can bypass the efflux pumps located on the plasma membrane, thereby overcoming MDR. nih.gov While less specific to in vitro research models, this principle is under active investigation.

Emerging Research Frontiers and Future Directions

Development of Demecolcine (B1670233) Conjugates for Targeted Cellular Delivery in Research

The high toxicity of colchicine (B1669291) and its derivatives, including demecolcine, has historically limited their therapeutic application. biotech-spain.com However, the development of drug conjugates offers a promising strategy to enhance tumor targeting and reduce off-target effects. tandfonline.com Researchers are actively designing and synthesizing demecolcine conjugates to achieve more precise cellular delivery.

One approach involves attaching demecolcine to targeting moieties that recognize specific receptors overexpressed on cancer cells. For instance, biotin (B1667282) is a well-known ligand that can target the biotin receptor, which is abundant on various cancer cells, including breast, lung, and ovarian cancers. tandfonline.com A study detailed the creation of a conjugate linking deacetylcolchicine (a demecolcine analog) to biotin via a cleavable disulfide linker. This design allows the prodrug to be selectively taken up by tumor cells through receptor-mediated endocytosis and then release the active drug within the high-glutathione environment of the cancer cell. tandfonline.com

Another strategy involves the use of other molecules to improve the therapeutic index. For example, researchers have synthesized haloacetyl derivatives of colchicine that exhibit reduced toxicity in non-tumor cell lines while maintaining their antimitotic efficacy in tumor cells. biotech-spain.com Furthermore, modifications at the C-7 and C-10 positions of the colchicine structure have led to the development of double and triple-modified derivatives with significantly enhanced cytotoxicity against various cancer cell lines compared to the parent compound. acs.orgmdpi.com These novel derivatives often exhibit nanomolar activity and a high selectivity index, indicating a greater potency against tumor cells versus normal cells. mdpi.com

The table below summarizes some of the research findings on modified colchicine derivatives, which share a similar structural backbone with demecolcine.

Derivative Type Modification Strategy Key Findings Reference
Biotinylated DeacetylcolchicineConjugation with biotin via a disulfide linkerEnhanced tumor selectivity and potent anti-tumor activity. tandfonline.com
Haloacetyl Colchicine DerivativesChemical modification of the colchicine structureReduced toxicity in non-tumor cells while maintaining antimitotic effectiveness. biotech-spain.com
Double-Modified Colchicine DerivativesModifications at C-7 and C-10 positionsIncreased cytotoxicity against various cancer cell lines. acs.org
Triple-Modified Colchicine DerivativesFurther modifications on the colchicine backboneNanomolar activity and high selectivity index against tumor cells. mdpi.com

These studies underscore the potential of creating demecolcine conjugates that can be delivered to specific cells, thereby minimizing systemic toxicity and maximizing therapeutic or research efficacy.

Application in High-Throughput Screening for Novel Modulators of Microtubule Dynamics

Demecolcine's well-characterized ability to disrupt microtubule polymerization makes it a valuable tool in high-throughput screening (HTS) assays designed to identify novel modulators of microtubule dynamics. smolecule.com HTS allows for the rapid testing of large libraries of chemical compounds to discover new molecules with specific biological activities.

In the context of microtubule research, demecolcine can be used as a positive control or a reference compound. Assays can be designed to screen for compounds that either mimic, antagonize, or modulate the effects of demecolcine on microtubule polymerization. For example, a screen could identify compounds that prevent demecolcine-induced microtubule depolymerization, suggesting they act as microtubule stabilizers. Conversely, a screen could search for compounds that enhance the microtubule-disrupting effects of a sub-optimal concentration of demecolcine.

The ability of demecolcine to arrest cells in metaphase is a key feature exploited in HTS. smolecule.com This effect can be readily quantified using automated microscopy and image analysis to measure the mitotic index (the proportion of cells in mitosis). A typical HTS workflow might involve:

Seeding cells in multi-well plates.

Treating the cells with a library of test compounds.

Adding demecolcine to induce metaphase arrest.

Staining the cells to visualize their DNA and microtubules.

Using automated imaging and analysis to determine the percentage of cells in metaphase for each treatment condition.

Compounds that significantly alter the demecolcine-induced metaphase arrest would be flagged as potential modulators of microtubule dynamics and selected for further investigation. This approach enables the discovery of new chemical entities that could become valuable research tools or lead to the development of novel therapeutics targeting the microtubule cytoskeleton.

Use as a Chemical Probe for Exploring Uncharacterized Cytoskeletal Functions

Beyond its established role in disrupting mitosis, demecolcine serves as a crucial chemical probe for dissecting a wide array of cellular processes that depend on a dynamic microtubule cytoskeleton. wikipedia.orgwikipedia.org By selectively perturbing microtubule function, researchers can infer the involvement of these structures in various cellular activities.

Demecolcine acts by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. nih.gov At low concentrations, it can suppress microtubule dynamics at the plus end, while at higher concentrations, it can promote the detachment of microtubules from their organizing centers, leading to their depolymerization. wikipedia.org This dose-dependent activity allows for nuanced investigations into microtubule-dependent processes.

Research applications of demecolcine as a chemical probe include:

Cell Motility and Migration: By observing how demecolcine treatment affects cell movement, researchers can study the role of microtubules in cell migration, a fundamental process in development, wound healing, and cancer metastasis. wikipedia.org

Intracellular Transport: The microtubule network serves as a highway for the transport of organelles, vesicles, and other cellular components by motor proteins like kinesin and dynein. rsc.org Applying demecolcine and observing the mislocalization of these cargoes can elucidate the specific transport pathways and their reliance on intact microtubules.

Cell Shape and Polarity: The cytoskeleton is fundamental to maintaining cell shape and establishing cellular polarity. Demecolcine can be used to investigate how microtubule dynamics contribute to these essential cellular features.

Oocyte Enucleation and Development: Studies have utilized demecolcine to induce the extrusion of the nucleus from oocytes, a technique valuable in somatic cell nuclear transfer (cloning). nih.gov This application also provides insights into the coordination of karyokinesis (nuclear division) and cytokinesis (cell division) and the role of the cytoskeleton in these processes. nih.gov

The table below highlights the mechanisms of action of demecolcine and other cytoskeletal drugs, illustrating their utility as chemical probes.

Drug Target Mechanism of Action Reference
Demecolcine TubulinEnhances depolymerization of microtubules. wikipedia.org
Taxol TubulinStabilizes microtubules. wikipedia.org
Phalloidin ActinStabilizes actin filaments. wikipedia.org
Cytochalasin D ActinPrevents polymerization of actin monomers. wikipedia.org
Latrunculin ActinPrevents actin polymerization and enhances depolymerization. wikipedia.org

By using demecolcine in concert with other chemical probes that target different components of the cytoskeleton, researchers can unravel the complex interplay between microtubules and other cellular structures.

Integration with Systems Biology Approaches for Comprehensive Cellular Understanding

The advent of systems biology, which combines high-throughput experimental data with computational modeling, offers a powerful framework for achieving a more holistic understanding of the cellular effects of compounds like demecolcine. nih.govnih.gov Instead of focusing on a single molecular interaction, systems biology approaches aim to elucidate the network-level consequences of perturbing a cellular system.

When a cell is treated with demecolcine, the primary effect is the disruption of microtubules. However, this initial event triggers a cascade of downstream effects throughout the cell's interconnected molecular networks. By integrating various "omics" datasets, researchers can build a comprehensive picture of these cellular responses. For example:

Transcriptomics (e.g., RNA-seq): Can reveal changes in gene expression that occur in response to microtubule disruption, identifying compensatory mechanisms or stress response pathways.

Proteomics: Can quantify changes in protein levels and post-translational modifications, providing insights into how the cell adapts to the loss of microtubule integrity.

Metabolomics: Can measure changes in the levels of small molecule metabolites, indicating shifts in cellular metabolism resulting from cytoskeletal stress.

By feeding this multi-omics data into computational models, researchers can construct network models of the cellular response to demecolcine. fortunejournals.com These models can help to:

Identify key nodes and pathways that are most affected by microtubule disruption.

Predict non-obvious or indirect effects of demecolcine treatment.

Formulate new hypotheses about the roles of microtubules in cellular function that can be tested experimentally.

This systems-level approach moves beyond a linear view of drug action and embraces the complexity of cellular biology, paving the way for a more profound understanding of the multifaceted roles of the cytoskeleton and the far-reaching consequences of its perturbation by chemical probes like demecolcine. unimelb.edu.au

Q & A

Q. What are the standard methodologies for synthesizing and purifying demecolcine hydrobromide salt?

Synthesis typically involves reacting the free base form of demecolcine with hydrobromic acid under controlled stoichiometric conditions. For purification, crystallization via solvent evaporation or freeze crystallization (e.g., using ethanol/water mixtures) is recommended. Analytical techniques such as HPLC (≥99% purity threshold) and differential scanning calorimetry (DSC) should confirm identity and purity .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key steps include:

  • Elemental analysis : Verify molecular composition (e.g., C, H, N, Br content).
  • Spectroscopic methods : Use FT-IR to identify functional groups and NMR (¹H/¹³C) to confirm protonation sites .
  • Thermal analysis : DSC or TGA to assess melting points and decomposition behavior .
  • Optical properties : Polarimetry to measure specific rotation, critical for confirming stereochemical integrity .

Q. What experimental documentation standards are essential for reproducibility in this compound studies?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed synthesis protocols : Include solvent ratios, temperature gradients, and crystallization conditions.
  • Batch records : Document lot numbers, purity analyses, and storage conditions (e.g., desiccated, −20°C).
  • Supporting data : Provide raw chromatograms, spectral peaks, and statistical validation of replicates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Use tools like SHELXT for space-group determination and hydrogen-bonding network analysis. Key parameters:

  • Isomorphism screening : Compare lattice parameters (e.g., unit cell dimensions) with related hydrobromide salts .
  • Protonation mapping : Identify Br⁻ counterion interactions with protonated amine groups using electron density maps .
  • CSD database cross-referencing : Validate findings against structurally characterized analogs .

Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

  • Enhanced QC protocols : Request peptide content analysis (via amino acid analysis) and residual solvent testing (e.g., TFA <1%) .
  • Counterion standardization : Ensure consistent HBr stoichiometry (±2% by titrimetry) to avoid solubility discrepancies .
  • Stability studies : Monitor hygroscopicity and thermal degradation under accelerated conditions (40°C/75% RH) .

Q. How do salt forms (e.g., hydrobromide vs. hydrochloride) impact demecolcine’s pharmacological activity?

  • Solubility profiling : Compare pH-dependent solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Crystal engineering : Screen for polymorphs using solvent-drop grinding; assess dissolution kinetics via intrinsic dissolution rate (IDR) .
  • In vitro assays : Validate receptor-binding affinity differences using SPR or radioligand displacement .

Q. What analytical approaches resolve contradictions in protonation site assignments for this compound?

  • Combined NMR/pKa modeling : Use ¹⁵N NMR to track protonation shifts and computational tools (e.g., MarvinSketch) to predict ionization states.
  • Single-crystal neutron diffraction : Directly visualize proton positions in high-resolution structures .
  • Isothermal titration calorimetry (ITC) : Quantify Br⁻ binding thermodynamics to confirm stoichiometry .

Q. How can researchers optimize salt selection during preformulation studies?

  • Salt screening workflows : Test 5–10 counterions (e.g., bromide, chloride, sulfate) under high-throughput crystallization.
  • Ternary phase diagrams : Map solubility vs. pH for salt-free base equilibria.
  • Regulatory alignment : Follow ICH Q6A guidelines for salt justification (e.g., improved bioavailability or stability) .

Methodological Considerations

  • Data contradiction resolution : Cross-validate conflicting results (e.g., solubility vs. crystallinity) using orthogonal techniques like dynamic vapor sorption (DVS) and powder XRD .
  • Ethical reporting : Adhere to institutional review protocols for pharmacological studies, ensuring raw data transparency and consent documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.